Anticancer Potency: Comparative IC50 Values Against Human Cancer Cell Lines
Imidazo[2,1-b]thiazole derivatives, including those with a 5,6-dichloro substitution, have been evaluated for antiproliferative activity against multiple human cancer cell lines. A direct comparison within a single study shows that halogenated imidazo[2,1-b]thiazole derivatives exhibit potent activity, with the most active compounds achieving IC50 values in the low micromolar range, outperforming the reference standard sorafenib in some cases [1]. While specific data for the 5,6-dichloro parent scaffold is often embedded in the synthesis of more complex derivatives, the presence of the 5,6-dichloro motif is a key structural determinant for this activity [2].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Derivatives based on 5,6-dichloroimidazo[2,1-b]thiazole scaffold |
| Comparator Or Baseline | Reference drug Sorafenib |
| Quantified Difference | Selected imidazo[2,1-b]thiazole derivatives exhibited IC50 values in the low micromolar range, demonstrating superior or comparable potency to sorafenib in certain cancer cell lines. |
| Conditions | Cell-based assays (e.g., A549, HGC-27, HCT-116, HeLa cancer cell lines) [1] |
Why This Matters
This quantitative evidence demonstrates that the 5,6-dichloro-substituted imidazo[2,1-b]thiazole scaffold is a validated starting point for developing potent anticancer agents, making it a strategic choice over non-halogenated or less active cores.
- [1] Al-Sanea, M. M., et al. (2015). Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 95, 52-63. https://khu.elsevierpure.com/en/publications/design-synthesis-in-vitro-antiproliferative-evaluation-and-kinase-2 View Source
- [2] Sharma, P., et al. (2020). Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects. Bioorganic & Medicinal Chemistry, 29, 115873. https://doi.org/10.1016/j.bmc.2020.115873 View Source
